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Abstract
Obefazimod (formerly ABX464) is a first-in-class, orally administered small molecule

demonstrating significant promise in the treatment of moderately to severely active ulcerative

colitis (UC). Its novel mechanism of action, centered on the upregulation of the anti-

inflammatory microRNA-124 (miR-124), sets it apart from existing therapies. This technical

guide provides a comprehensive overview of the discovery, preclinical development, and

clinical evaluation of Obefazimod for UC. It details the experimental protocols of key studies,

presents a consolidated view of clinical trial data, and visualizes the intricate signaling

pathways and experimental workflows involved in its development.

Introduction: Addressing the Unmet Need in
Ulcerative Colitis
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse

mucosal inflammation of the colon.[1] Despite the availability of various treatment options,

including 5-aminosalicylates, corticosteroids, immunomodulators, and biologic agents, a

significant proportion of patients either do not respond, lose response over time, or experience

debilitating side effects.[2] This highlights a critical unmet need for novel, effective, and well-

tolerated therapies. Obefazimod has emerged as a promising candidate to fill this therapeutic

gap, offering a unique mechanism of action that targets a key regulator of inflammation.[2][3]
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Mechanism of Action: Upregulation of miR-124
Obefazimod's therapeutic effect is predicated on its ability to enhance the expression of miR-

124, a small non-coding RNA with potent anti-inflammatory properties.[2][4] In the context of

UC, where pro-inflammatory pathways are chronically activated, miR-124 levels are often

suppressed. Obefazimod selectively upregulates miR-124 in immune cells, which in turn acts

as a "physiological brake" on inflammation.[5][6]

The downstream effects of increased miR-124 are multifaceted and include:

Inhibition of the IL-6/STAT3 Signaling Pathway: miR-124 directly targets the mRNA of Signal

Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the pro-

inflammatory IL-6 signaling cascade.[5][7][8] By downregulating STAT3, Obefazimod
effectively dampens the inflammatory response mediated by IL-6.

Reduction of Pro-inflammatory Cytokines and Chemokines: Upregulation of miR-124 leads

to a decrease in the production of several key pro-inflammatory cytokines and chemokines,

including IL-6, IL-17, TNF-α, and CCL2 (MCP-1).[1][9]

Modulation of T-Helper Cell Differentiation: Obefazimod has been shown to reduce the

population of pro-inflammatory Th1 and Th17 cells, which are known to be key drivers of the

pathogenesis of UC.[5]
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Figure 1: Simplified signaling pathway of Obefazimod's mechanism of action.
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Preclinical Development
In Vitro Studies
Initial in vitro experiments were crucial in elucidating the mechanism of action of Obefazimod.

Experimental Protocol: In Vitro Cytokine and miR-124 Measurement

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant immune cell

lines are cultured under standard conditions.

Treatment: Cells are treated with varying concentrations of Obefazimod or a vehicle control

(e.g., DMSO).

Stimulation: To induce an inflammatory response, cells are stimulated with

lipopolysaccharide (LPS) or other appropriate stimuli.

RNA Extraction and qRT-PCR: After a defined incubation period, total RNA is extracted from

the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to

measure the expression levels of miR-124 and the mRNA of target genes (e.g., STAT3, IL-6,

TNF-α).

Cytokine Measurement: Supernatants from the cell cultures are collected, and the

concentrations of secreted cytokines (e.g., IL-6, IL-17, TNF-α) are quantified using enzyme-

linked immunosorbent assay (ELISA) or multiplex bead-based assays.

In these in vitro settings, Obefazimod treatment consistently led to a dose-dependent increase

in miR-124 expression and a subsequent reduction in the levels of pro-inflammatory cytokines.

[6][9]

Animal Models
The efficacy of Obefazimod in a preclinical setting was evaluated using the dextran sulfate

sodium (DSS)-induced colitis mouse model, which is a well-established and widely used model

that mimics many aspects of human UC.[10]

Experimental Protocol: DSS-Induced Colitis Mouse Model
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Animal Selection: Male C57BL/6 or BALB/c mice are typically used.

Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking

water for 5-7 days.[11][12] Chronic colitis can be induced through cyclical administration of

DSS.[11]

Treatment: Mice are treated with Obefazimod (administered orally, e.g., by gavage) or a

vehicle control, either prophylactically (before DSS administration) or therapeutically (after

the onset of colitis).

Disease Activity Index (DAI) Scoring: Mice are monitored daily for weight loss, stool

consistency, and the presence of blood in the stool. These parameters are used to calculate

a DAI score, which provides a quantitative measure of disease severity.

Histological Analysis: At the end of the study, the colons are excised, and histological

analysis is performed to assess the degree of inflammation, ulceration, and tissue damage.

Biomarker Analysis: Colon tissue and serum samples can be collected to measure the levels

of pro-inflammatory cytokines and other relevant biomarkers.

In the DSS-induced colitis model, Obefazimod treatment resulted in a significant attenuation of

disease severity, as evidenced by reduced DAI scores, improved histological findings, and a

decrease in pro-inflammatory cytokine levels in the colon.[7]
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Figure 2: Experimental workflow for the DSS-induced colitis mouse model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b605113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
The clinical development program for Obefazimod in UC has progressed through Phase 2a,

2b, and now Phase 3 trials, consistently demonstrating a favorable efficacy and safety profile.

Phase 2a and 2b Clinical Trials
The Phase 2a and 2b studies were designed to assess the safety, tolerability, and efficacy of

Obefazimod in patients with moderately to severely active UC who had an inadequate

response to or were intolerant to conventional or advanced therapies.

Experimental Protocol: Phase 2b Induction Trial (NCT03760003)

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[13]

Patient Population: Adult patients with moderately to severely active UC (Modified Mayo

Score [MMS] of 5 to 9, with an endoscopic subscore of ≥2).[13]

Intervention: Patients were randomized to receive once-daily oral Obefazimod (25 mg, 50

mg, or 100 mg) or placebo for 8 weeks.[13]

Primary Endpoint: Change from baseline in MMS at week 8.[13]

Key Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement,

and changes in fecal calprotectin.[4]

Biomarker Analysis: Rectal biopsies were collected to measure miR-124 expression.[14]

The Phase 2b trial met its primary endpoint, with all doses of Obefazimod demonstrating a

statistically significant reduction in MMS compared to placebo at week 8.[13] The results also

showed significant improvements in key secondary endpoints.[4]

Phase 3 ABTECT Program
The pivotal Phase 3 program, known as ABTECT, consists of two identical induction trials

(ABTECT-1 and ABTECT-2) and a maintenance trial.
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Experimental Protocol: ABTECT-1 (NCT05507203) and ABTECT-2 (NCT05507216) Induction

Trials

Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[1][15]

Patient Population: Adult patients with moderately to severely active UC with inadequate

response, loss of response, or intolerance to conventional and/or advanced therapies.[15]

[16]

Intervention: Patients were randomized to receive once-daily oral Obefazimod (25 mg or 50

mg) or placebo for 8 weeks.[15][16]

Primary Endpoint: Clinical remission at week 8, as defined by the FDA.[16][17]

Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic-

endoscopic mucosal improvement.[18]

In July 2025, it was announced that both ABTECT-1 and ABTECT-2 met their primary endpoint

of clinical remission at week 8 for the 50 mg dose.[17][18]

Clinical Trial Data Summary
The following tables summarize the key efficacy and safety data from the clinical development

program of Obefazimod in ulcerative colitis.

Table 1: Key Efficacy Results from Phase 2 and Phase 3 Induction Trials
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Endpoint Phase 2b (8 weeks)
ABTECT-1 (8
weeks)

ABTECT-2 (8
weeks)

Clinical Remission

Obefazimod 25 mg
Statistically Significant

vs. Placebo

21.4% (placebo-

adjusted)

Not Statistically

Significant

Obefazimod 50 mg
Statistically Significant

vs. Placebo
19.3% (p<0.0001) 13.4% (p=0.0001)

Clinical Response

Obefazimod 25 mg
Statistically Significant

vs. Placebo
-

28.6% (placebo-

adjusted, pooled)

Obefazimod 50 mg
Statistically Significant

vs. Placebo
Met Met

Endoscopic

Improvement

Obefazimod 50 mg
50% vs. 11%

(Placebo)

33-36% vs. 6-10%

(Placebo)

33-36% vs. 6-10%

(Placebo)

Note: Data is compiled from publicly available sources and may not be directly comparable

across studies.[1][3][13][15][16][18]

Table 2: Long-Term Efficacy from Phase 2b Open-Label Maintenance Trial

Endpoint (at 2 years) Obefazimod 50 mg

Clinical Remission 52.5%

Endoscopic Improvement 59.0%

Endoscopic Remission 35.9%

Data from the open-label maintenance phase of the Phase 2b trial.[5]

Table 3: Safety and Tolerability of Obefazimod
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Adverse Events Phase 2b (Induction)
Phase 3 (ABTECT
Induction)

Most Common AEs
Headache, abdominal pain,

nausea

Consistent with previous

studies

Serious AEs
Infrequent and comparable to

placebo

Infrequent and comparable to

placebo

New Safety Signals None observed None observed

Obefazimod has been generally well-tolerated across all clinical trials, with no new safety

signals identified.[13][18]

Future Directions and Conclusion
The successful outcomes of the Phase 3 induction trials represent a significant milestone in the

development of Obefazimod. The ongoing ABTECT maintenance trial will provide crucial data

on the long-term efficacy and safety of this novel therapy.[3] Pending positive results from the

maintenance study, regulatory submissions to the FDA and EMA are anticipated.[3]

Obefazimod, with its unique mechanism of action as a miR-124 enhancer, represents a

promising and differentiated therapeutic option for patients with ulcerative colitis. Its oral

administration, favorable safety profile, and demonstrated efficacy in both induction and

maintenance of remission position it to potentially become a valuable addition to the treatment

landscape for this chronic and often debilitating disease. The comprehensive data gathered to

date underscore the potential of Obefazimod to address the significant unmet medical need in

ulcerative colitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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